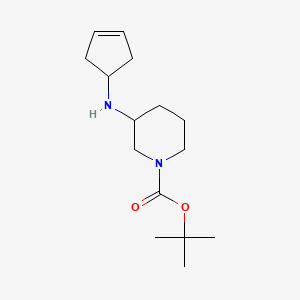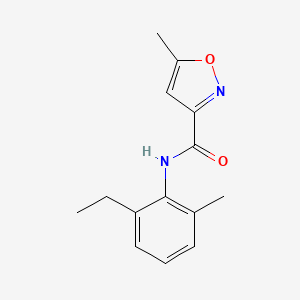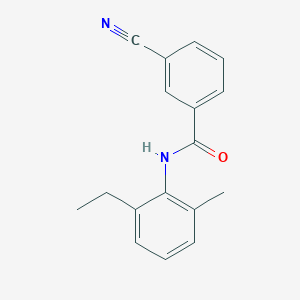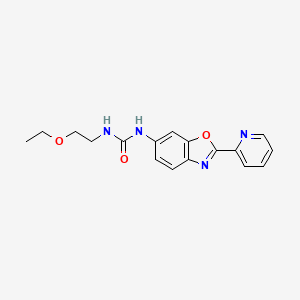
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide-based therapies for cancer. Further studies are needed to elucidate the mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide and to identify the specific molecular targets that mediate its anticancer effects. Another area of interest is the development of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide-based therapies for inflammatory conditions such as arthritis. Further studies are needed to determine the optimal dosing and administration regimens for 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide in these conditions. Finally, research is needed to explore the potential of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide as a tool for studying the role of specific enzymes and proteins in cellular processes.
Synthesis Methods
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be synthesized through a multistep process starting from 5-bromo-2-methylbenzenesulfonyl chloride and thiophen-2-ylmethanamine. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide.
Scientific Research Applications
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9-4-5-10(13)7-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJPVWZSGDTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)

![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)
![[2-(3,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636131.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636160.png)
![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636166.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)
